Technical Monograph: 5-Hydroxyindole-3-acetic Acid-d5 (5-HIAA-d5)
Technical Monograph: 5-Hydroxyindole-3-acetic Acid-d5 (5-HIAA-d5)
The following technical guide details the chemical properties, analytical applications, and handling protocols for 5-Hydroxyindole-3-acetic Acid-d5 (5-HIAA-d5) .
Executive Summary
5-Hydroxyindole-3-acetic Acid-d5 (5-HIAA-d5) is the stable pentadeuterated isotopologue of 5-HIAA, the primary metabolite of serotonin (5-hydroxytryptamine). It serves as the "gold standard" internal standard (IS) for the quantification of 5-HIAA in biological matrices (urine, plasma, serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Accurate measurement of 5-HIAA is critical for the diagnosis and monitoring of neuroendocrine tumors (NETs) , specifically carcinoid tumors that secrete excess serotonin.[1] The use of the D5 isotopologue corrects for matrix effects, ionization suppression, and extraction variability, ensuring high-precision clinical data.
Chemical Identity & Structure
The D5 isotopologue is distinguished by the substitution of five non-exchangeable hydrogen atoms with deuterium. This mass shift (+5 Da) allows for spectral resolution from the native analyte while maintaining nearly identical chromatographic behavior.
Table 1: Chemical Specifications
| Property | Data |
| Chemical Name | 5-Hydroxyindole-3-acetic acid-d5 |
| IUPAC Name | 2-(5-hydroxy-4,6,7-trideuterio-1H-indol-3-yl)-2,2-dideuterioacetic acid |
| Common Synonyms | 5-HIAA-d5; 5-Hydroxyindoleacetic acid deuterated |
| CAS Number | 81587-11-3 |
| Molecular Formula | C₁₀H₄D₅NO₃ |
| Molecular Weight | 196.21 g/mol (Native: 191.18 g/mol ) |
| Isotopic Purity | Typically ≥ 98% atom D; ≥ 95% chemical purity |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Slightly soluble in water |
| Appearance | Off-white to pale beige solid |
Structural Configuration
The deuterium labeling typically follows a specific pattern to ensure stability and prevent back-exchange:
-
Indole Ring: Positions 4, 6, and 7 (3 Deuteriums).[2]
-
Side Chain: The
-carbon of the acetic acid group (2 Deuteriums). -
Exchangeable Protons: The hydroxyl (-OH), indole nitrogen (-NH), and carboxyl (-COOH) protons remain as Hydrogen (H) because they rapidly exchange with solvent protons.
Physicochemical Profile
Understanding the physicochemical behavior of 5-HIAA-d5 is essential for method development. While isotopic substitution slightly alters vibrational frequencies (kinetic isotope effect), the bulk properties remain consistent with the native molecule.
Acid-Base Chemistry (pKa)
5-HIAA-d5 is a zwitterionic-like molecule with two ionizable groups:
-
Carboxylic Acid (pKa ~4.76): At physiological pH (7.4), this group is deprotonated (
), making the molecule anionic and water-soluble. -
Phenolic Hydroxyl (pKa ~10): Remains protonated at neutral pH but can ionize under basic conditions, increasing susceptibility to oxidation.
Stability & Oxidation
-
Light Sensitivity: Indoles are inherently photosensitive. Exposure to UV/visible light can induce photo-oxidation, leading to quinone-imine formation. Protocol: Store standards in amber vials.
-
Oxidation: The 5-hydroxy group makes the indole ring electron-rich and prone to oxidation.
-
pH Stability: 5-HIAA is unstable in highly acidic (pH < 2) or highly alkaline conditions over long periods. However, urine samples are often acidified (pH 3-4) with acetic or hydrochloric acid to prevent bacterial degradation during 24-hour collection.
Biological Context: Serotonin Metabolism[8][10][11]
5-HIAA is the terminal metabolite of the serotonin pathway.[3][4] In carcinoid syndrome, this pathway is upregulated.
Diagram 1: Serotonin Metabolic Pathway
This diagram illustrates the enzymatic conversion of Tryptophan to 5-HIAA.[4]
Caption: The metabolic route from Tryptophan to 5-HIAA. 5-HIAA is the stable renal excretion product measured in clinical diagnostics.[2][4]
Analytical Applications: LC-MS/MS
The primary utility of 5-HIAA-d5 is as an Internal Standard (IS) in clinical mass spectrometry.
Mass Spectrometry Behavior
5-HIAA-d5 is analyzed in Positive Electrospray Ionization (ESI+) mode. Despite being an acid, the indole nitrogen can be protonated, or it can be analyzed in Negative mode (ESI-) depending on the column chemistry. However, many modern clinical methods utilize ESI+ for better sensitivity with specific mobile phases.
Fragmentation Mechanism:
The primary transition involves the loss of the carboxylic acid moiety (combined loss of
-
Native 5-HIAA:
192.1 146.1 (Loss of 46 Da). -
5-HIAA-d5:
197.1 151.1 (Loss of 46 Da).
Note: The loss of 46 Da (unlabeled neutral fragment) confirms that the deuteriums located on the ring and the
Table 2: MRM Transitions (ESI+)
| Compound | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| 5-HIAA (Native) | 192.1 | 146.1 | Quantifier | ~15-20 |
| 192.1 | 118.1 | Qualifier | ~25-30 | |
| 5-HIAA-d5 (IS) | 197.1 | 151.1 | Quantifier | ~15-20 |
Chromatographic Separation
Because deuterium is slightly more lipophilic than hydrogen (due to the lower zero-point energy of the C-D bond shortening the bond length), deuterated isotopologues can sometimes elute slightly earlier than native compounds on Reverse Phase (C18) columns. However, for 5-HIAA-d5, this shift is usually negligible (< 0.1 min), ensuring it co-elutes sufficiently to compensate for matrix effects at the exact moment of ionization.
Diagram 2: LC-MS/MS Clinical Workflow
Standard operating procedure for processing urine samples using 5-HIAA-d5.
Caption: Workflow for quantifying 5-HIAA using D5 internal standardization to correct for matrix suppression.
Handling & Storage Protocols
To maintain the integrity of 5-HIAA-d5 standards, strict adherence to storage protocols is required.
-
Storage: Store neat solid at -20°C or lower. Solutions (e.g., in methanol) should be stored at -80°C for long-term stability.
-
Reconstitution: Dissolve in Methanol or DMSO. Avoid dissolving directly in basic aqueous buffers, which accelerate oxidation.
-
Light Protection: Use amber glassware or wrap containers in aluminum foil during bench work.
-
Solution Stability: Working standards in acidified mobile phase are generally stable for 24-48 hours in an autosampler (4°C).
References
-
Tandem Mass Spectrometry of 5-HIAA . Journal of Chromatography B. (2010). Development of LC-MS/MS methods using deuterated internal standards.
-
Clinical Utility of 5-HIAA . Association for Clinical Biochemistry. Guidelines for the diagnosis of neuroendocrine tumors.
-
Synthesis and Properties of Deuterated Indoles . ChemicalBook/Sigma-Aldrich Technical Data. Physicochemical data for 5-HIAA-d5 (CAS 81587-11-3).
-
Mass Spectrometry Fragmentation Mechanisms . Wikipedia. General principles of fragmentation for indole-acetic acid derivatives.
-
Ultrafast LC-MS/MS Analysis of 5-HIAA . Scandinavian Journal of Clinical and Laboratory Investigation. (2021).[5] Validation of high-throughput methods.
Sources
- 1. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
